3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

描述

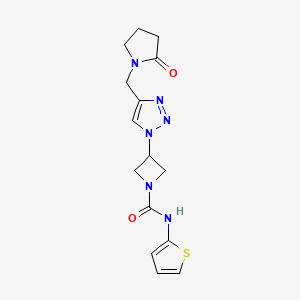

This compound features a unique hybrid scaffold combining an azetidine ring, a 1,2,3-triazole linker, a pyrrolidin-2-one (2-oxopyrrolidine) moiety, and a thiophene-2-yl carboxamide group. The azetidine core contributes to conformational rigidity, while the triazole acts as a versatile bioisostere for amide or ester groups, enhancing metabolic stability . The thiophene carboxamide group is a common pharmacophore in medicinal chemistry, often associated with interactions in kinase or GPCR targets .

属性

IUPAC Name |

3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S/c22-14-4-1-5-19(14)7-11-8-21(18-17-11)12-9-20(10-12)15(23)16-13-3-2-6-24-13/h2-3,6,8,12H,1,4-5,7,9-10H2,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPVHRUQCGKURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidinone.

Incorporation of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the azetidine scaffold.

Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the pyrrolidinone moiety, potentially yielding alcohols or amines.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the triazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce triazoline derivatives.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate azetidine derivatives and triazole moieties. The azetidine ring offers a unique structural framework that can enhance the pharmacological properties of the resulting compounds. The incorporation of the 2-oxopyrrolidin moiety and thiophene ring further contributes to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds containing azetidine and triazole structures exhibit significant antimicrobial activities. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, suggesting a potential application as antibacterial agents .

Anticancer Activity

There is growing interest in the anticancer properties of azetidine derivatives. Some studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Neuropharmacological Effects

The 2-oxopyrrolidin moiety present in the compound has been associated with neuroprotective effects. Research indicates that such compounds may influence neurotransmitter systems, potentially offering therapeutic strategies for neurodegenerative diseases .

Drug Development

The unique structural features of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide make it a promising candidate for drug development. Its ability to interact with multiple biological targets suggests it could be developed into multi-target drugs for complex diseases like cancer or infections resistant to conventional therapies .

Combinatorial Chemistry

This compound can serve as a building block in combinatorial chemistry to create libraries of related compounds for high-throughput screening. The versatility of its structure allows for modifications that can lead to enhanced biological activity or selectivity .

Case Study 1: Antimicrobial Activity Assessment

In a recent study, researchers synthesized a series of azetidine derivatives, including variations of the compound discussed. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the importance of structural diversity in drug design.

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer effects of triazole-containing azetidines. The study utilized various cancer cell lines to assess cytotoxicity and found that specific analogs exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.

作用机制

The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Solubility: The target compound’s pyrrolidin-2-one group likely enhances solubility compared to BF26270’s phenoxymethyl or S932-7585’s benzyloxymethyl, which are more lipophilic .

Pharmacophore Diversity :

- The thiophene carboxamide in the target compound and BF26270 contrasts with nucleoside-like moieties in Compound 16/17, suggesting divergent therapeutic targets (e.g., kinases vs. antiviral agents) .

Synthetic Accessibility: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is a common route for triazole formation in all analogs . The target compound’s pyrrolidinone-methyl group may require specialized precursors, such as propargyl-pyrrolidinone derivatives.

Table 2: Inferred Pharmacological Profiles

| Compound | Likely Target Class | Rationale |

|---|---|---|

| Target Compound | Kinases/GPCRs | Thiophene and triazole motifs common in kinase inhibitors (e.g., JAK/STAT) |

| BF26270 | Antimicrobial agents | Phenoxymethyl groups prevalent in antifungals/bacterial efflux inhibitors |

| S932-7585 | CNS therapeutics | Pyrrolidine and methoxypropyl groups enhance blood-brain barrier penetration |

| Compound 16/17 | Antiviral/imaging probes | Fluorinated chains for lipid bilayer integration or radiolabeling |

生物活性

The compound 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 386.4 g/mol |

| Molecular Formula | C17H18N6O3S |

| CAS Number | 2034269-90-2 |

Synthesis

The synthesis of this compound typically involves the coupling of various heterocyclic components, particularly focusing on the incorporation of the triazole and pyrrolidine moieties. The synthetic route may include:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Introduction of the thiophene group through electrophilic substitution.

- Final assembly into the azetidine framework.

Anticancer Activity

Research indicates that compounds containing triazole and pyrrolidine derivatives exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. For instance, related compounds have shown IC50 values in the range of 1.95–4.24 μM against TS, outperforming standard chemotherapeutics like Pemetrexed with an IC50 of 7.26 μM .

Antimicrobial Activity

The synthesized compound has also been evaluated for antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated moderate to good inhibition rates, suggesting potential applications in treating bacterial infections .

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to the target molecule have been shown to inhibit thymidylate synthase, leading to apoptosis in cancer cells.

- Antimicrobial Action : The presence of heterocycles like triazoles enhances membrane permeability and disrupts bacterial cell wall synthesis.

Case Studies

Several studies have reported on similar compounds with promising results:

- Anticancer Studies : A study on triazole derivatives indicated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Research on related azetidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting their use as potential antibiotics .

常见问题

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring (e.g., using CuSO₄/sodium ascorbate in THF/H₂O at 50°C) .

- Coupling Reactions : Amide bond formation between azetidine and thiophene moieties via carbodiimide coupling agents (e.g., EDC/HOBt in DMF) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while ethanol is preferred for crystallization .

- Yield Improvement : Monitor reaction progress via TLC, optimize stoichiometry (1.3 equiv of alkyne for CuAAC), and use column chromatography for purification .

Q. Which analytical techniques are critical for structural confirmation, and how should contradictory spectral data be addressed?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals (e.g., azetidine C-H vs. pyrrolidinone protons) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/triazolylmethyl vibrations .

- Resolving Discrepancies :

- Use HPLC-PDA to check purity (>95%) and rule out impurities .

- Compare experimental data with computational predictions (e.g., DFT-optimized NMR chemical shifts) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

- Methodological Answer :

- Systematic Substituent Variation :

- Replace the thiophene moiety with other heterocycles (e.g., furan, pyridine) to assess electronic effects .

- Modify the 2-oxopyrrolidinylmethyl group to test steric and hydrogen-bonding contributions .

- Biological Assays :

- Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and correlate IC₅₀ values with structural features .

- Evaluate antimicrobial activity via MIC assays against Gram-positive/negative bacteria .

Q. What computational approaches are suitable for predicting target binding modes and affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or proteases. Prioritize poses with hydrogen bonds to the triazole and azetidine groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers optimize pharmacokinetic properties, such as solubility and metabolic stability?

- Methodological Answer :

- Solubility Enhancement :

- Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the azetidine ring .

- Use amorphous solid dispersions with polymers like PVP .

- Metabolic Stability :

- Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., thiophene oxidation) .

- Block labile sites via fluorination or deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。